molecular formula C26H18N2O4 B11094142 3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11094142
M. Wt: 422.4 g/mol
InChI Key: NMOGOYJSKCISFC-DQRAZIAOSA-N
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Description

3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step reactions. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method is efficient and environmentally friendly, as it avoids the use of hazardous or expensive catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Scientific Research Applications

3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-HYDROXY-4-[5-OXO-4-(PHENYLIMINO)-2(5H)-FURANYL]-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE apart from these similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

(4Z)-4-(4-anilino-5-oxofuran-2-ylidene)-1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H18N2O4/c29-24-22(21-16-20(26(31)32-21)27-18-12-6-2-7-13-18)23(17-10-4-1-5-11-17)28(25(24)30)19-14-8-3-9-15-19/h1-16,23,27H/b22-21-

InChI Key

NMOGOYJSKCISFC-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C/3\C=C(C(=O)O3)NC4=CC=CC=C4)/C(=O)C(=O)N2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(=C3C=C(C(=O)O3)NC4=CC=CC=C4)C(=O)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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